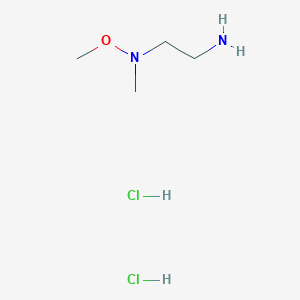
Ethoxy(methyl)amine hydrochloride
Vue d'ensemble
Description
Ethoxy(methyl)amine hydrochloride is an organic compound with the chemical formula C3H10ClNO . It appears as a powder and is stored at room temperature . It is one of the numerous organic compounds that make up American Elements’s comprehensive catalog of life science products .
Synthesis Analysis
The synthesis of amines, such as Ethoxy(methyl)amine hydrochloride, often involves reactions with carbonyl compounds like aldehydes or ketones . This forms imines (with primary amines) or enamines (with secondary amines) along with water as a byproduct . A common method to analyze for acid gases in amine solutions is by wet chemistry titration, which is both tedious and time-consuming . A simple gas chromatographic method now exists which is accurate and performs one analysis within eight minutes .Molecular Structure Analysis
The molecular weight of Ethoxy(methyl)amine hydrochloride is 111.57 . The InChI Key for this compound is KXYBEPUZXKEMGZ-UHFFFAOYSA-N . The SMILES representation of this compound is CCONC.Cl .Chemical Reactions Analysis
Amines, such as Ethoxy(methyl)amine hydrochloride, can engage in hydrogen bonding with water . Amines of low molar mass are quite soluble in water . The most popular analytical method for determining the acid gas concentration in aqueous amine solution employs a wet chemistry titration .Physical And Chemical Properties Analysis
Ethoxy(methyl)amine hydrochloride appears as a powder and is stored at room temperature . It has a molecular weight of 111.57 . The hydrogens attached to an amine show up 0.5-5.0 ppm . The location is dependent on the amount of hydrogen bonding and the sample’s concentration . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .Applications De Recherche Scientifique
Spectroscopy Studies :
- The Raman spectra of methylated amines, including ammonium chlorides like Ethoxy(methyl)amine hydrochloride, have been studied. These spectra arise from the positively charged ammonium ion, providing insights into the molecular vibrations and structure of these compounds (Edsall, 1937).
Chemical Reactions and Physiological Effects :
- Research on tetrahydroisoquinolines, which may involve Ethoxy(methyl)amine hydrochloride, has shown that changes in chemical structure, such as methylation or ethoxylation, significantly impact physiological responses like blood pressure and respiration (Fassett & Hjort, 1938).
Chemoselective Methylation :
- A study on the selective N-methylation of bifunctionalized amines using supercritical methanol highlights the chemoselective methylation process. This includes compounds related to Ethoxy(methyl)amine hydrochloride and showcases its potential in the synthesis of N-methylated amino alcohols and diamines (Oku et al., 2004).
Synthesis of Medical Intermediates :
- Ethoxy(methyl)amine hydrochloride and similar compounds have been used in the synthesis of medical intermediates. Their synthesis from ethyl lactate and halogenated hydrocarbon has been studied, indicating their role in pharmaceutical manufacturing (Zhang Ping-rong, 2009).
Corrosion Protection :
- In a study on corrosion protection, amino silanes (which may include Ethoxy(methyl)amine hydrochloride derivatives) were added to coatings to investigate their effect on hydrophobicity and corrosion resistance. This research highlights its potential application in material sciences and engineering (Bera et al., 2015).
Astrochemistry :
- The rotational spectrum of methoxyamine, chemically related to Ethoxy(methyl)amine hydrochloride, was studied up to 480 GHz. This research is significant in the context of astrochemistry, aiming to detect such amines in the interstellar medium (Kolesniková et al., 2018).
Safety and Hazards
The safety information for Ethoxy(methyl)amine hydrochloride indicates a warning signal word . The hazard statements include H315-H319-H335 . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Relevant Papers One relevant paper focuses on applications of alkyl orthoesters as valuable and efficient substrates to perform various classes of two-component and multi-component organic reactions . Another paper presents a method based on headspace-isotope dilution (HS-ID) GC-MS for the quantitative analysis of methoxyl and ethoxyl groups in any kind of lignin .
Mécanisme D'action
Target of Action
Ethoxy(methyl)amine hydrochloride is a compound that has been associated with the synthesis of antidepressant molecules . The primary targets of this compound are likely to be the neurotransmitter systems in the central nervous system (CNS), specifically the noradrenergic, dopaminergic, and serotonergic systems . These systems play a crucial role in mood regulation and are often the targets of antidepressant drugs .
Mode of Action
It’s likely that it interacts with its targets (neurotransmitter systems) by modulating the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin . This modulation can result in changes in neuronal signaling and ultimately lead to an improvement in depressive symptoms .
Biochemical Pathways
The biochemical pathways affected by Ethoxy(methyl)amine hydrochloride are likely to be those involved in the synthesis, release, and reuptake of monoamine neurotransmitters . The downstream effects of these changes can include alterations in mood, cognition, and behavior, which are often observed in the therapeutic effects of antidepressants .
Pharmacokinetics
The bioavailability of this compound would be influenced by these properties and would determine the extent and rate at which it reaches its target sites in the cns .
Result of Action
The molecular and cellular effects of Ethoxy(methyl)amine hydrochloride’s action would likely involve changes in neurotransmitter levels and neuronal signaling in the CNS . These changes can result in improved mood and reduced depressive symptoms in individuals with depression .
Action Environment
The action, efficacy, and stability of Ethoxy(methyl)amine hydrochloride can be influenced by various environmental factors. These can include the physiological environment within the body (such as pH and temperature), the presence of other substances or drugs, and individual-specific factors like genetics and overall health status .
Propriétés
IUPAC Name |
N-ethoxymethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.ClH/c1-3-5-4-2;/h4H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYBEPUZXKEMGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082680-18-9 | |
| Record name | ethoxy(methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















